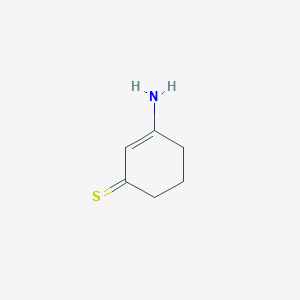
3-Aminocyclohex-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminocyclohex-2-ene-1-thione is an organic compound characterized by a cyclohexene ring with an amino group at the third position and a thione group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocyclohex-2-ene-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with thiourea in the presence of a base, such as sodium hydroxide, to form the desired thione compound. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Aminocyclohex-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
3-Aminocyclohex-2-ene-1-thione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Aminocyclohex-2-ene-1-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Aminocyclohex-2-enone: Similar structure but with a carbonyl group instead of a thione.
Cyclohex-2-en-1-thione: Lacks the amino group, affecting its reactivity and applications.
3-Aminocyclohexanone: Saturated analog with different chemical properties.
Uniqueness
3-Aminocyclohex-2-ene-1-thione is unique due to the presence of both an amino group and a thione group on the cyclohexene ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
106055-09-8 |
|---|---|
Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
3-aminocyclohex-2-ene-1-thione |
InChI |
InChI=1S/C6H9NS/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2 |
InChI Key |
RNEBOUHJCYXQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=S)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















